molecular formula C11H14N2O2S B7600108 1-(Thiophene-2-carbonyl)piperidine-4-carboxamide

1-(Thiophene-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B7600108
M. Wt: 238.31 g/mol
InChI Key: ORTPTDIRJMPCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Thiophene-2-carbonyl)piperidine-4-carboxamide” is a chemical compound . It is also known as "1-(2-thienylcarbonyl)-4-piperidinamine hydrochloride" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OC(=O)C1CCN(CC1)C(=O)c2cccs2 . The InChI representation is 1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 239.29 . It is a powder at room temperature .

Scientific Research Applications

  • Synthesis and Characterization of Substituted Compounds : Sedlák et al. (2008) explored the synthesis of carboxamides using 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-alkyl-2-aminopropanamides. They focused on the potential replacement of 3-chlorine substituent by piperidine, highlighting its application in creating new compounds through C-N coupling reactions (Sedlák et al., 2008).

  • Development of Urotensin-II Receptor Antagonists : Lim et al. (2016) synthesized benzo[b]thiophene-2-carboxamide derivatives, including those with piperidin-4-yl group, as potent urotensin-II receptor antagonists. This study indicates the relevance of such compounds in developing new pharmaceutical agents (Lim et al., 2016).

  • Aminocarbonylation Reactions : Takács et al. (2014) used piperidine derivatives, like ethyl isonipecotate, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research highlights the application of such compounds in catalytic reactions, leading to the formation of carboxamides and ketocarboxamides (Takács et al., 2014).

  • Conformational Analysis and Antagonist Design : Plazzi et al. (1997) conducted a conformational analysis of thioperamide, a potent H3-receptor antagonist, using a structure similar to N-cyclohexyl-4-methylpiperidine-1-carbothioamide. This research contributes to the design of new H3-receptor antagonists (Plazzi et al., 1997).

  • Regioselective Synthesis of Azabicycloadducts : Verma et al. (2009) developed a method for the synthesis of spiropyrrolidines using benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid. This study demonstrates the utility of such compounds in synthesizing novel heterocyclic compounds (Verma et al., 2009).

  • Novel Route to Thiophene Derivatives : El-Kkoly et al. (1977) described the reaction of piperidine with 2H-thiopyran-2-ones, leading to the formation of thiophene derivatives. This research underscores the importance of such reactions in creating new thiophene-based compounds (El-Kkoly et al., 1977).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-10(14)8-3-5-13(6-4-8)11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTPTDIRJMPCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophene-2-carbonyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(Thiophene-2-carbonyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(Thiophene-2-carbonyl)piperidine-4-carboxamide
Reactant of Route 4
1-(Thiophene-2-carbonyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(Thiophene-2-carbonyl)piperidine-4-carboxamide
Reactant of Route 6
1-(Thiophene-2-carbonyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.